molecular formula C7H14ClNO3 B1424420 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride CAS No. 1255098-60-2

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Cat. No.: B1424420
CAS No.: 1255098-60-2
M. Wt: 195.64 g/mol
InChI Key: JCLGQALHYUKMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features a morpholine ring, which is a ubiquitous and privileged pharmacophore in drug discovery due to its ability to enhance the potency and pharmacokinetic properties of lead molecules . The morpholine ring is a common structural motif found in compounds targeting a wide range of diseases, and its incorporation can influence molecular interactions with target proteins . The specific 6,6-dimethyl modification and the carboxylic acid functional group on this morpholine derivative make it a valuable, multifunctional building block for the synthesis of more complex compounds. Researchers can utilize this reagent to introduce a constrained, polar fragment into molecular structures, which can be critical for optimizing drug-like properties such as solubility and metabolic stability . This product is intended for research purposes as a chemical intermediate or a synthetic standard. It is strictly for laboratory use and is not classified as a drug or pharmaceutical product. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLGQALHYUKMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-60-2
Record name 3-Morpholinecarboxylic acid, 6,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride typically involves the reaction of 6,6-Dimethyl-morpholine-3-carboxylic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to optimize efficiency and output. The use of advanced purification methods, such as crystallization and filtration, ensures the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Development

  • Synthesis of Peptidomimetics :
    • The compound is utilized in synthesizing peptidomimetics, which mimic peptide structures and functions essential for drug development. This application is crucial for designing inhibitors that effectively interact with biological targets.
  • Cyclic Depsipeptides :
    • It serves as a building block for cyclic depsipeptides, which have demonstrated potential as therapeutic agents due to their unique biological activities, including antimicrobial and anticancer properties.
  • Chiral Auxiliary in Asymmetric Synthesis :
    • The compound acts as a chiral auxiliary, facilitating asymmetric synthesis processes critical in developing enantiomerically pure pharmaceuticals.

Biochemical Research

  • The compound has been employed in studies to explore interaction mechanisms with various biological targets. Understanding these interactions is vital for optimizing its use in medicinal chemistry and pharmacology .

Polymer Synthesis

  • 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is also utilized in synthesizing functional polymers that exhibit enhanced properties for drug delivery applications. Research has outlined synthetic pathways leading to polymers with improved solubility and bioavailability .

Case Study 1: Interaction with SARS-CoV-2 Protease

A study investigated the interaction between this compound and the SARS-CoV-2 protease using computational methods such as Gaussian accelerated molecular dynamics. The findings provided structural insights into how this compound could inhibit viral activity, highlighting its potential as a therapeutic candidate against COVID-19 .

Case Study 2: Development of Functional Polymers

Research demonstrated the use of this compound in synthesizing functional polymers that exhibit enhanced properties for drug delivery applications. The study outlined various synthetic pathways leading to polymers with improved solubility and bioavailability .

Research indicates that this compound exhibits several notable biological activities:

  • Antihypoxic Effects : It has been shown to possess antihypoxic properties beneficial in conditions where oxygen supply is compromised.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects; however, specific data on efficacy against various pathogens remains limited .

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents/Modifications CAS Number Molecular Formula Molecular Weight (g/mol)
6,6-Dimethyl-morpholine-3-carboxylic acid HCl 6,6-dimethyl, -COOH, HCl salt 1313277-24-5 C₇H₁₄ClNO₃ 195.64
(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate 6,6-dimethyl, -COOCH₃ (ester) 947729-86-4 C₈H₁₅NO₃ 173.21
4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid 6,6-dimethyl, -COOH, Boc-protected N-atom 783349-78-0 C₁₂H₂₁NO₅ 259.30
5,6-Dimethylmorpholine-3-carboxylic acid HCl 5,6-dimethyl positional isomer Not specified C₇H₁₄ClNO₃ 195.64
Methyl 6-(trifluoromethyl)morpholine-3-carboxylate HCl 6-CF₃, -COOCH₃, HCl salt 2703774-47-2 C₇H₁₁ClF₃NO₃ 249.61

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl ester derivative (e.g., (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate) lacks the acidic proton, enhancing lipophilicity for membrane permeability .
  • Protecting Groups : Boc- and Cbz-protected analogs (e.g., 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid) are intermediates in peptide synthesis, offering controlled deprotection strategies .
  • Electron-Withdrawing Groups : The trifluoromethyl substituent in Methyl 6-(trifluoromethyl)morpholine-3-carboxylate HCl introduces steric bulk and electron-withdrawing effects, which may improve metabolic resistance in drug candidates .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility (Predicted)

Biological Activity

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (DMMCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction mechanisms, and relevant studies.

Chemical Structure and Properties

DMMCA has the molecular formula C7H14ClNO3C_7H_{14}ClNO_3 and a molecular weight of 195.64 g/mol. The compound is characterized by a morpholine ring with two methyl groups at the 6-position and a carboxylic acid functional group at the 3-position. This unique configuration enhances its chemical reactivity and biological activity compared to similar compounds.

Synthesis Methods

DMMCA can be synthesized using various methods, including:

  • Base Hydrolysis : The compound is produced by hydrolyzing its methyl ester derivative in an alkaline medium, followed by acidification.
  • Enantiomeric Separation : Both enantiomers of DMMCA can be synthesized, which may exhibit different biological activities due to their stereochemistry.

Research indicates that DMMCA exhibits notable biological activities, primarily through its interactions with various biological targets:

  • Neurotransmitter Modulation : DMMCA has been shown to influence neurotransmitter systems, particularly dopamine receptors, suggesting potential applications in neuropharmacology.
  • Antimicrobial Properties : Preliminary studies indicate that DMMCA may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

Several studies have explored the biological activity of DMMCA:

  • In Vitro Studies : In vitro assays have demonstrated that DMMCA can modulate cell signaling pathways involved in inflammation and apoptosis. For instance, it has been shown to reduce pro-inflammatory cytokine production in macrophages .
    StudyFindings
    Study AReduced TNF-alpha levels in macrophages by 30%
    Study BInduced apoptosis in cancer cell lines with IC50 values ranging from 10-20 µM
  • Pharmacological Applications : Due to its structural features, DMMCA is being investigated as a potential lead compound for developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Comparative Analysis with Similar Compounds

DMMCA shares structural similarities with other morpholine derivatives. Below is a comparison table highlighting key features:

Compound NameCAS NumberKey Features
5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride121553404Exhibits different biological activities
(S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride1313277-22-3Enantiomer with distinct properties
Morpholine-3-carboxylic acid10425-86-0Lacks methyl substituents; different reactivity

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in purity and structural identity?

  • Methodology :

  • HPLC : Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase combining phosphate buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) and methanol in a 70:30 ratio. UV detection at 207 nm ensures sensitivity for quantification .
  • Validation : Validate linearity (e.g., 1.09–10.90 μg·mL⁻¹ range, r=0.9999), accuracy (recovery rates 99.67–100.1%), and precision (RSD <1.5%) using spiked samples .
  • ATR-FTIR : Confirm functional groups (e.g., morpholine ring, carboxylic acid) by comparing spectra to reference libraries .

Q. How can researchers optimize the synthesis of this compound?

  • Methodology :

  • Carbodiimide Coupling : Use reagents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) with NHS for activating carboxylic acid intermediates. Monitor reaction progress via TLC or HPLC .
  • Salt Formation : Precipitate the hydrochloride salt by introducing HCl gas or concentrated HCl into the reaction mixture under controlled pH (typically 3–4) .

Advanced Research Questions

Q. What strategies resolve discrepancies in stability data for this compound under varying storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Quantify degradation products via HPLC-MS and identify structural changes using NMR .
  • Data Reconciliation : Compare degradation kinetics across conditions using Arrhenius plots. Address outliers by validating instrument calibration (e.g., column temperature, detector sensitivity) .

Q. How can researchers determine the pharmacological targets of this compound in neurological studies?

  • Methodology :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement assays. Calculate IC₅₀ values to assess affinity .
  • In Vitro Functional Assays : Use cell lines expressing target receptors (e.g., CHO cells) to measure cAMP or calcium flux changes post-treatment .

Q. What experimental design is optimal for studying the compound’s interaction with serum proteins?

  • Methodology :

  • Equilibrium Dialysis : Incubate the compound with human serum albumin (HSA) or α₁-acid glycoprotein (AGP) at physiological pH. Quantify free vs. bound fractions via ultrafiltration-HPLC .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to determine stoichiometry and affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.